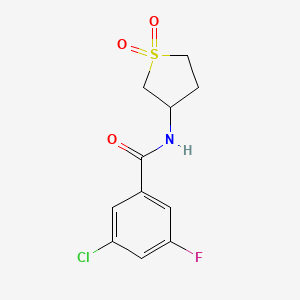
3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide, also known as CF3, is a chemical compound that has been extensively studied in scientific research. It is a synthetic molecule that is used in various biochemical and physiological experiments.
Wirkmechanismus
3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide works by inhibiting the activity of various enzymes and receptors. For example, 3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide inhibits the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. 3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide also inhibits the activity of PDE, which is an enzyme that is involved in the degradation of cyclic nucleotides, which are important signaling molecules. 3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide also binds to adenosine receptors, which are G protein-coupled receptors that are involved in various physiological processes.
Biochemical and Physiological Effects:
3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide has various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit viral replication. 3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide has also been shown to increase the levels of cyclic nucleotides, which are important signaling molecules. 3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide has also been shown to modulate the activity of various ion channels, which are involved in the regulation of neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide has several advantages and limitations for lab experiments. One advantage is that it is a synthetic molecule that can be easily synthesized in large quantities. Another advantage is that it has been extensively studied in scientific research, which means that there is a lot of information available about its properties and potential applications. One limitation is that it is a relatively new compound, which means that there is still a lot of research that needs to be done to fully understand its properties and potential applications. Another limitation is that it can be expensive to synthesize, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide. One direction is to further study its potential therapeutic applications, particularly in the areas of inflammation, cancer, and viral infections. Another direction is to study its mechanism of action in more detail, particularly with respect to its interactions with various enzymes and receptors. Another direction is to study its structure-activity relationship (SAR) in more detail, particularly with respect to its interactions with various ion channels. Finally, another direction is to develop new synthetic methods for 3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide that are more efficient and cost-effective.
Synthesemethoden
The synthesis of 3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of 5-fluoroanthranilic acid with thionyl chloride to form 5-chloroanthranilic acid. The second step involves the reaction of 5-chloroanthranilic acid with thionyl chloride to form 5-chloro-2-nitrobenzoic acid. The third step involves the reduction of 5-chloro-2-nitrobenzoic acid with tin and hydrochloric acid to form 5-chloro-2-aminobenzoic acid. The fourth step involves the reaction of 5-chloro-2-aminobenzoic acid with thionyl chloride to form 5-chloro-2-chloromethylbenzoic acid. The fifth step involves the reaction of 5-chloro-2-chloromethylbenzoic acid with thionyl chloride to form 3-chloro-N-(1,1-dioxothiolan-3-yl)-5-chloromethylbenzamide. The final step involves the reaction of 3-chloro-N-(1,1-dioxothiolan-3-yl)-5-chloromethylbenzamide with trifluoromethanesulfonic anhydride to form 3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide has been used to study the mechanism of action of various enzymes and receptors, including cyclooxygenase-2 (COX-2), phosphodiesterase (PDE), and adenosine receptors. 3-Chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide has also been used to study the structure-activity relationship (SAR) of various compounds.
Eigenschaften
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-5-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO3S/c12-8-3-7(4-9(13)5-8)11(15)14-10-1-2-18(16,17)6-10/h3-5,10H,1-2,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSQQCYDXMUZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

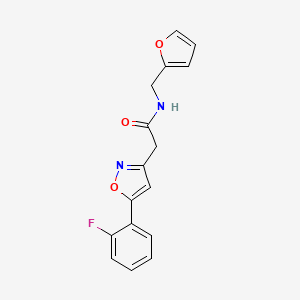
![N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2496548.png)



![3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2496556.png)
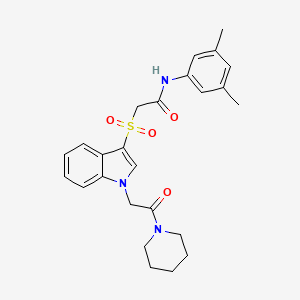
![Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride](/img/structure/B2496560.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide](/img/structure/B2496565.png)
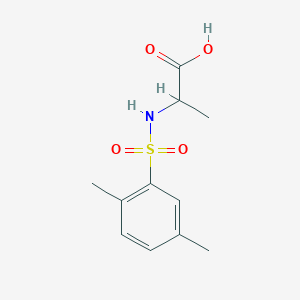
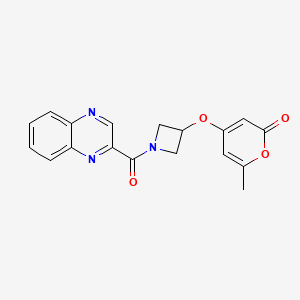
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B2496569.png)